[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](thiophen-2-yl)methanone
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Overview
Description
1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that features a pyridoindole core structure with methoxyphenyl and thiophene-carbonyl substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution or coupling reactions.
Attachment of the Thiophene-Carbonyl Group: This could be done using acylation reactions or other carbonylation methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE can undergo various chemical reactions, including:
Oxidation: This could involve the conversion of functional groups to their oxidized forms.
Reduction: Reduction reactions might be used to modify the carbonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
Medicinal chemistry applications might include the investigation of its potential as a therapeutic agent, particularly if it exhibits bioactivity such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions or chemical modifications.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE: Similar compounds might include other pyridoindole derivatives with different substituents.
Indole Derivatives: Compounds with an indole core structure but different functional groups.
Thiophene Derivatives: Compounds with a thiophene ring and various substituents.
Uniqueness
The uniqueness of 1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE lies in its specific combination of functional groups and core structure, which might confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H20N2O2S/c1-27-16-10-8-15(9-11-16)22-21-18(17-5-2-3-6-19(17)24-21)12-13-25(22)23(26)20-7-4-14-28-20/h2-11,14,22,24H,12-13H2,1H3 |
InChI Key |
JUELHKBMUAXLRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=CS4)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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